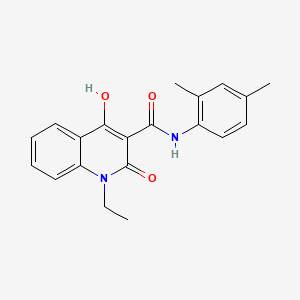

N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

CAS No.: 300716-21-6

Cat. No.: VC4575869

Molecular Formula: C20H20N2O3

Molecular Weight: 336.391

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300716-21-6 |

|---|---|

| Molecular Formula | C20H20N2O3 |

| Molecular Weight | 336.391 |

| IUPAC Name | N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C20H20N2O3/c1-4-22-16-8-6-5-7-14(16)18(23)17(20(22)25)19(24)21-15-10-9-12(2)11-13(15)3/h5-11,23H,4H2,1-3H3,(H,21,24) |

| Standard InChI Key | BHXQXFDXVQRDKM-UHFFFAOYSA-N |

| SMILES | CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O |

Introduction

N-(2,4-Dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a molecular formula of C20H20N2O3 and a molecular weight of 336.4 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Table: Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C20H20N2O3 |

| Molecular Weight | 336.4 g/mol |

| PubChem CID | 54680051 |

| SMILES | CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O |

| InChIKey | BHXQXFDXVQRDKM-UHFFFAOYSA-N |

Synthesis and Preparation

While specific synthesis methods for N-(2,4-Dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide are not detailed in the available literature, compounds within the quinoline class are often synthesized through various organic reactions, such as the Skraup reaction or the Doebner-Miller reaction. These methods typically involve the condensation of aniline derivatives with carbonyl compounds in the presence of acid catalysts.

Table: Potential Biological Activities of Quinoline Derivatives

| Activity | Description |

|---|---|

| Antiviral | Inhibition of viral replication and enzyme activity |

| Antibacterial | Inhibition of bacterial growth and proliferation |

| Anticancer | Inhibition of tumor cell growth and induction of apoptosis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume